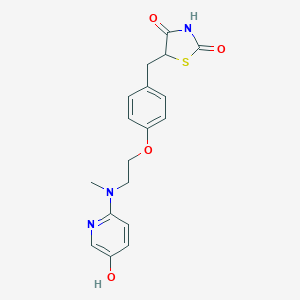

p-Hydroxy rosiglitazone

Overview

Description

P-Hydroxy rosiglitazone is a metabolite of Rosiglitazone, a thiazolidinedione antidiabetic drug . Rosiglitazone is used to treat a type of diabetes mellitus called type 2 diabetes. It may be used alone or with other medicines such as metformin or sulfonylurea agents . Rosiglitazone is used together with a proper diet and exercise to help control blood sugar levels .

Synthesis Analysis

In a study, two structurally diverse novel glitazones were designed and synthesized for activation of central PGC-1α signaling through stimulation of PPAR-γ receptor . The designed two glitazones were synthesized and structurally analyzed .Chemical Reactions Analysis

Rosiglitazone, the parent drug of p-Hydroxy rosiglitazone, is metabolized by CYP450 enzymes into two main metabolites: N-desmethyl rosiglitazone and p-Hydroxy rosiglitazone . In humans, CYP2C8 appears to have a major role in Rosiglitazone metabolism .Scientific Research Applications

Treatment of Alzheimer’s Disease

Rosiglitazone has been explored for its potential to treat Alzheimer’s disease, a complex memory-loss disorder affecting millions of individuals globally . The drug may provide benefits by modulating brain-derived neurotrophic factor, a critical protein for brain and metabolic health . Although results in human clinical trials have not been promising, rosiglitazone provided significant improvements in cellular and animal models of Alzheimer’s disease .

Diabetes Management

Rosiglitazone is a medication used to treat diabetes. It lowers blood sugar levels by helping the body use insulin more efficiently . Individuals with diabetes have a higher risk of developing Alzheimer’s disease .

Cardiovascular Risk Management

There has been a systematic review and meta-analysis of the effects of rosiglitazone treatment on cardiovascular risk and mortality . The aim was to clarify uncertainties about the cardiovascular risk of rosiglitazone .

Potential Treatment for “Type 3 Diabetes”

Since Alzheimer’s disease (AD) has been labeled as “type 3 diabetes” due to its similarity in pathological hallmarks, molecular pathways, and comorbidity with type 2 diabetes mellitus (T2DM), there is growing interest in using anti-diabetic drugs like rosiglitazone for its treatment .

Improvement of Insulin Signaling

Rosiglitazone is a peroxisome proliferator-activated receptor-gamma agonist that reduces hyperglycemia and hyperinsulinemia and improves insulin signaling .

Cardiomyocyte Survival

In studies utilizing adult rat cardiomyocytes (ARCMs), AC16, and differentiated AC16 (diffAC16) human cardiac cell lines, rosiglitazone improved cell survival of ARCMs .

Mechanism of Action

Target of Action

5-Hydroxy Rosiglitazone, also known as Para-hydroxy rosiglitazone or p-Hydroxy rosiglitazone, primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ . PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, and adipocyte differentiation .

Mode of Action

5-Hydroxy Rosiglitazone acts as a selective ligand of PPARγ , activating this intracellular receptor . This activation leads to changes in the expression of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity . It also appears to have an anti-inflammatory effect, as levels of nuclear factor kappa-B (NFκB) fall and inhibitor (IκB) levels increase in patients on rosiglitazone .

Biochemical Pathways

The activation of PPARγ by 5-Hydroxy Rosiglitazone affects several biochemical pathways. It improves insulin sensitivity in hepatic and peripheral tissues, which helps regulate glucose levels . It also influences lipid metabolism, potentially reducing the risk of cardiovascular disease . Furthermore, it appears to attenuate the decline in function of pancreatic β-cells .

Pharmacokinetics

5-Hydroxy Rosiglitazone is metabolized primarily via N-demethylation and aromatic hydroxylation , followed by conjugation . The main route of excretion is in the form of metabolites in urine . The cytochrome P450 enzymes, particularly CYP2C8 , play a major role in its metabolism . The absolute bioavailability of the drug is approximately 99% following an oral dose .

Result of Action

The activation of PPARγ by 5-Hydroxy Rosiglitazone leads to several molecular and cellular effects. It improves insulin sensitivity, thereby helping to maintain glycemic control in adults with type 2 diabetes mellitus . It also appears to have an anti-inflammatory effect, reducing levels of pro-inflammatory cytokines . Additionally, it may suppress pro-apoptotic production, contributing to neuroprotection .

Action Environment

Environmental factors can influence the action of 5-Hydroxy Rosiglitazone. Factors such as diet, exercise, and exposure to cold temperatures can directly affect the secretion of lipokines, a class of lipids to which 5-Hydroxy Rosiglitazone belongs . Moreover, the racemization of 5-Hydroxy Rosiglitazone, a process that can affect its pharmacological activity, is influenced by factors such as pH and temperature .

Safety and Hazards

Future Directions

Rosiglitazone has been shown to have not only hypoglycemic effect but also some additional effects, such as anti-inflammatory and anti-cancer capabilities, retinopathy (animal models) and ischemia–reperfusion injury protection effects, lipid regulation and blood pressure reduction, etc . Future research may focus on these additional effects of rosiglitazone and its metabolites, including p-Hydroxy rosiglitazone.

properties

IUPAC Name |

5-[[4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQGGZNSVNKGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432067 | |

| Record name | p-Hydroxy rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Hydroxy rosiglitazone | |

CAS RN |

257883-22-0 | |

| Record name | p-Hydroxy rosiglitazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257883220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Hydroxy rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXY ROSIGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005173PK6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

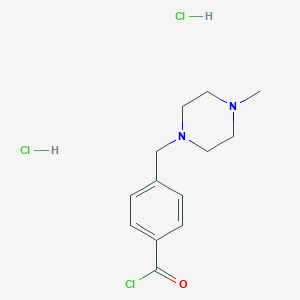

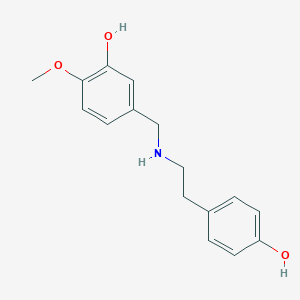

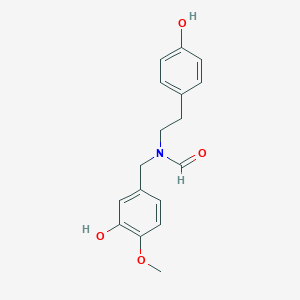

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

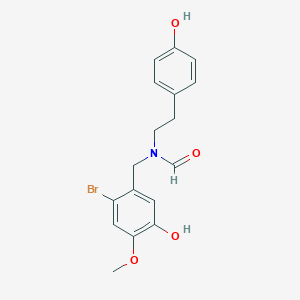

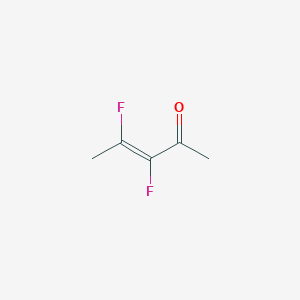

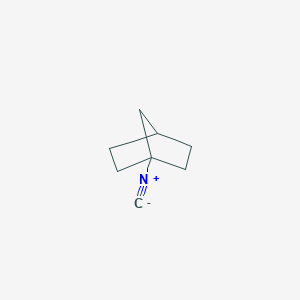

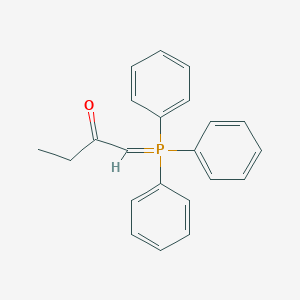

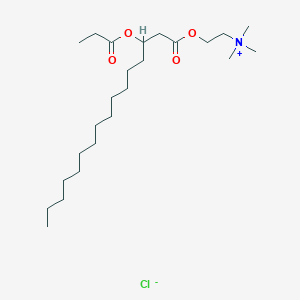

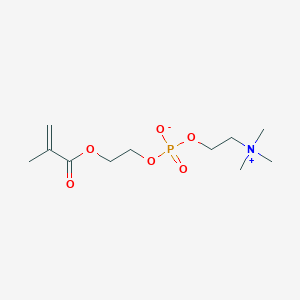

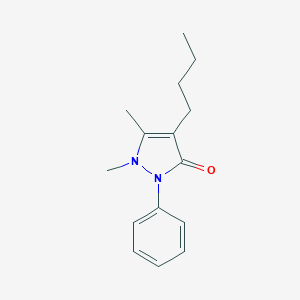

Feasible Synthetic Routes

Q & A

Q1: What is the significance of quantifying 5-Hydroxy Rosiglitazone in pharmacokinetic studies?

A1: 5-Hydroxy Rosiglitazone is a major metabolite of the antidiabetic drug Rosiglitazone. Understanding its concentration in plasma is crucial for pharmacokinetic (PK) studies as it can provide insights into the drug's metabolism and elimination pathways. [, ] This information is essential for determining appropriate dosages and predicting potential drug-drug interactions.

Q2: Can you elaborate on the indirect quantification method for 5-Hydroxy Rosiglitazone described in the research?

A2: The research paper [] describes a novel indirect method for quantifying 5-Hydroxy Rosiglitazone using LC-HRMS. This method leverages the established calibration curve of the parent drug, Rosiglitazone, to initially estimate the metabolite's concentration. A correction factor, derived from the ratio of the calibration curve slopes of Rosiglitazone and 5-Hydroxy Rosiglitazone, is then applied to refine the metabolite concentration. This approach offers a valuable alternative for metabolite quantification, particularly in early drug discovery phases where obtaining authentic metabolite standards can be challenging and time-consuming.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)

![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)

![Diethyl 2-[(2-methoxyanilino)methylene]malonate](/img/structure/B21058.png)